molecular formula C22H18N2O B5564855 N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide

N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide

Cat. No.: B5564855
M. Wt: 326.4 g/mol
InChI Key: FFCQDMDQTXQJTK-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide is an organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 4-(cyanomethyl)aniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: 4-(carboxymethyl)phenyl-2,2-diphenylacetamide.

    Reduction: N-[4-(aminomethyl)phenyl]-2,2-diphenylacetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the diphenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide
  • N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diphenylacetamide moiety distinguishes it from other similar compounds, potentially leading to different reactivity and interactions with biological targets .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c23-16-15-17-11-13-20(14-12-17)24-22(25)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCQDMDQTXQJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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